2-Cyanopyridine-3-carboxylic acid
Overview
Description
2-Cyanopyridine-3-carboxylic acid, also known as 2-cyano-3-pyridinecarboxylic acid or 2-cyano-3-pyridinecarboxylic acid, is an organic compound with the formula C5H3N2O2. It is a colourless solid that is soluble in water and organic solvents. It is used as a reagent in organic synthesis and has been studied for its potential applications in medicine and materials science.
Scientific Research Applications
Biotechnology: Production of 2-Picolinamide
- Field : Biotechnology
- Application : The secondary activity of nitrilase from Acidovorax facilis 72 W (Nit72W) was altered to increase its efficiency in converting 2-cyanopyridine to 2-picolinamide .
- Method : The active pocket of Nit72W was modified, which increased its secondary activity towards 2-cyanopyridine by 196-fold . The best mutant, W188M, was used for the conversion .
- Results : The mutant W188M completely converted 250 mM 2-cyanopyridine to more than 98% 2-picolinamide in 12 hours with a specific activity of 90 U/mg . This showed potential for industrial applications .
Bioprocess and Biosystems Engineering: Biotransformation to Nicotinic Acid
- Field : Bioprocess and Biosystems Engineering
- Application : The Gordonia terrae was subjected to chemical mutagenesis to improve the catalytic efficiency of its nitrilase for conversion of 3-cyanopyridine to nicotinic acid .
- Method : A mutant MN12 was generated with N -methyl- N -nitro- N -nitrosoguanidine (MNNG), which exhibited an increase in nitrilase activity . Whole-cell catalysis was adopted for bench-scale synthesis of nicotinic acid .
- Results : 100% conversion of 100 mM 3-cyanopyridine was achieved in potassium phosphate buffer (0.1 M, pH 8.0) at 40 °C in 15 minutes . The mutant MN12 of G. terrae as whole-cell nitrilase is a very promising biocatalyst for the large-scale synthesis of nicotinic acid .
Biotechnology: Hyper Induced Whole Cell Nitrilase
- Field : Biotechnology
- Application : The nitrilase production in Gordonia terrae MTCC8139 has been increased by two fold with inducer feeding approach . This is used for the synthesis of nicotinic acid (vitamin B3) from 3-cyanopyridine .
- Method : The addition of 0.5% (v/v) isobutyronitrile as inducer at 0, 16 and 24 h of incubation of the culture was used to increase nitrilase production . Hyper induced whole cell nitrilase of G. terrae was used as a biocatalyst .
- Results : The use of hyper induced whole cell nitrilase resulted in accumulation of 1.65 M (202 g) nicotinic acid in 330 min . The catalytic productivity of hyper induced whole cell nitrilase was increased from 8.95 to 15.3 g/h/g dcw and the reaction time was reduced to half .
Biotechnology: Efficient Production of 2-Picolinamide
- Field : Biotechnology
- Application : The secondary activity of nitrilase from Acidovorax facilis 72 W (Nit72W) was altered for the efficient production of 2-picolinamide .
- Method : The active pocket of Nit72W was modified, which increased its secondary activity towards 2-cyanopyridine . The best mutant, W188M, was used for the conversion .
- Results : The mutant W188M completely converted 250 mM 2-cyanopyridine to more than 98% 2-picolinamide in 12 hours with a specific activity of 90 U/mg . This showed potential for industrial applications .
Analytical Chemistry: Cell Culture & Analysis
- Field : Analytical Chemistry
- Application : 2-Cyanopyridine-3-carboxylic acid is used in cell culture and analysis .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes obtained are not specified in the source .
Organic Synthesis: Modification Surface of Nanoparticles Metallic
- Field : Organic Synthesis
- Application : Carboxylic acids, including 2-Cyanopyridine-3-carboxylic acid, are used for the modification surface of nanoparticles metallic .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes obtained are not specified in the source .
Safety And Hazards
properties
IUPAC Name |
2-cyanopyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2/c8-4-6-5(7(10)11)2-1-3-9-6/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKTPVUNCEFBYHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C#N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10501639 | |
Record name | 2-Cyanopyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10501639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyanopyridine-3-carboxylic acid | |
CAS RN |
73112-09-1 | |
Record name | 2-Cyanopyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10501639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.